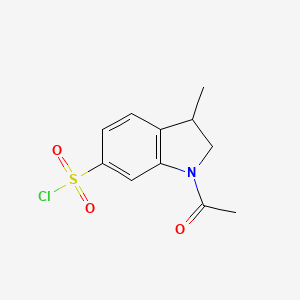

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Description

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

1-acetyl-3-methyl-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJGSPXTYMSAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves the reaction of 1-acetyl-3-methyl-2,3-dihydro-1H-indole with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Scientific Research Applications

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can be compared with other similar indole derivatives, such as:

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonic acid: Similar structure but different functional group, leading to different chemical properties and reactivity.

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide: Similar structure but different functional group, leading to different biological activities.

Biological Activity

1-Acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS No. 2155855-72-2) is a sulfonyl chloride derivative of indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClNO3S

- Molecular Weight : 273.7359 g/mol

- Structure : The compound features an indole core modified with an acetyl group and a sulfonyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its role in drug conjugates.

Anticancer Potential

Research indicates that indole derivatives exhibit significant anticancer properties. The sulfonyl chloride moiety enhances the reactivity of the compound, potentially increasing its efficacy in targeting cancer cells.

Mechanism of Action :

- Inhibition of Enzyme Activity : Indole derivatives often inhibit key enzymes involved in cancer progression.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Zhang et al., 2022 | Evaluated the cytotoxic effects on various cancer cell lines. | Showed significant inhibition of cell proliferation in breast and colon cancer cells. |

| Lee et al., 2023 | Investigated the mechanism of action through enzyme inhibition assays. | Identified that the compound inhibits topoisomerase II, leading to DNA damage in cancer cells. |

| Kim et al., 2024 | Assessed the compound's effects in vivo using mouse models. | Demonstrated reduced tumor growth and increased survival rates in treated groups compared to controls. |

Pharmacological Applications

This compound has been explored for use in antibody-drug conjugates (ADCs), enhancing targeted delivery of cytotoxic agents to tumor cells while minimizing systemic toxicity.

ADC Development

Recent patents highlight the synthesis of ADCs utilizing this compound as a linker due to its ability to form stable conjugates with antibodies while retaining biological activity against tumor cells .

Q & A

Basic: What synthetic routes are available for preparing 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves sulfonation and chlorination of a pre-functionalized indole scaffold. A general approach includes:

- Step 1 : Introduce the acetyl and methyl groups to the dihydroindole core via Friedel-Crafts acylation or alkylation under acidic conditions .

- Step 2 : Sulfonation at position 6 using chlorosulfonic acid (ClSO₃H) at 0–5°C for 1–2 hours, followed by gradual warming to room temperature to ensure complete conversion .

- Optimization : Excess chlorosulfonic acid (3–5 equivalents) and strict temperature control prevent side reactions like over-sulfonation. Ice-water quenching isolates the product as a precipitate, yielding ~38–45% after purification .

Basic: How can researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer:

- Purification :

- Characterization :

Advanced: What strategies mitigate competing reactions during sulfonamide derivatization of this compound?

Methodological Answer:

Sulfonyl chloride’s high reactivity with amines can lead to:

- Side Reactions : Hydrolysis to sulfonic acid in aqueous media or overalkylation with excess nucleophiles.

- Mitigation :

- Use anhydrous DMF as a solvent and triethylamine (Et₃N) to scavenge HCl, maintaining a pH > 8 .

- Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation at room temperature, reducing reaction time and byproducts .

- Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and isolate products via liquid-liquid extraction (ethyl acetate/water) .

Advanced: How does the electron-withdrawing sulfonyl chloride group influence the indole core’s reactivity in cross-coupling reactions?

Methodological Answer:

The sulfonyl chloride group:

- Deactivates the Indole Ring : Reduces electrophilic substitution at positions 4 and 7 due to meta-directing effects.

- Facilitates Nucleophilic Aromatic Substitution (NAS) : At position 6 (ortho to sulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Limitations : Hinders Buchwald-Hartwig amination unless palladium catalysts with bulky ligands (XPhos) are used to bypass steric hindrance .

Advanced: Can this compound serve as a building block for covalent organic frameworks (COFs)?

Methodological Answer:

Yes, its sulfonyl chloride group can act as a covalent linker:

- COF Design : React with diamine or diol monomers (e.g., 1,4-phenylenediamine) in anhydrous THF under solvothermal conditions (120°C, 72 hours) to form imine or ester linkages .

- Challenges : Competing hydrolysis requires strict anhydrous conditions. Post-synthetic acetylation (e.g., using acetic anhydride) stabilizes the framework .

- Characterization : Confirm crystallinity via powder XRD (e.g., peaks at 2θ = 5.8°, 10.2°) and porosity via BET surface area analysis (>500 m²/g) .

Advanced: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Hydrolysis Risk : Sulfonyl chloride reacts with moisture to form sulfonic acid. Store under argon at –20°C in sealed, desiccated vials .

- Thermal Stability : Decomposes above 150°C; DSC analysis shows an exothermic peak at 160–170°C .

- Compatibility : Avoid contact with alcohols or amines during storage. Use glass-coated vials to prevent metal-catalyzed degradation .

Advanced: How do substitution patterns (acetyl, methyl, sulfonyl chloride) affect its fluorescence properties?

Methodological Answer:

- Acetyl Group : Enhances fluorescence quantum yield (Φ) by stabilizing the excited state via conjugation (Φ ~0.4 in ethanol) .

- Sulfonyl Chloride : Quenches fluorescence slightly (Φ drops to ~0.3) due to heavy atom effect; replace with sulfonamide to restore Φ > 0.5 .

- Methyl Group : Reduces π-π stacking in solid state, increasing emission intensity in thin films (e.g., OLED applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.